2-Chloro-5-methylpyrimidine hydrochloride
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Overview
Description
2-Chloro-5-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H5ClN2·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is widely used in organic synthesis, serving as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine hydrochloride typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidine+POCl3→2-Chloro-5-methylpyrimidine+HCl
The resulting 2-Chloro-5-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields while maintaining stringent control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced forms of the pyrimidine ring.
Scientific Research Applications
2-Chloro-5-methylpyrimidine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrimidine hydrochloride largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-6-methylpyrimidine
- 2-Chloro-5-fluoropyrimidine
Uniqueness
2-Chloro-5-methylpyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C5H6Cl2N2 |
---|---|
Molecular Weight |
165.02 g/mol |
IUPAC Name |
2-chloro-5-methylpyrimidine;hydrochloride |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H |
InChI Key |
PGISYGOJJVJSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)Cl.Cl |
Origin of Product |
United States |
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